5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the chloro group through nucleophilic substitution reactions.
Sulfonylation: Addition of the methylsulfonyl group using reagents like methylsulfonyl chloride.
Amidation: Formation of the carboxamide group through amidation reactions with appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agriculture: Possible application as a pesticide or herbicide.
Material Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its application. For example, in medicinal chemistry, it may inhibit specific enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples include:
- 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(3,4-dichlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H8Cl3N3O3S |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H8Cl3N3O3S/c1-22(20,21)12-16-5-9(15)10(18-12)11(19)17-6-2-3-7(13)8(14)4-6/h2-5H,1H3,(H,17,19) |
InChI Key |
RGDKBLOYWGFQMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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